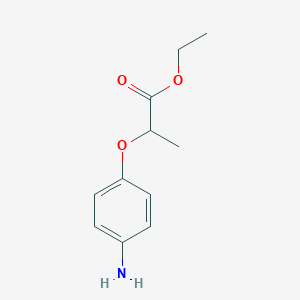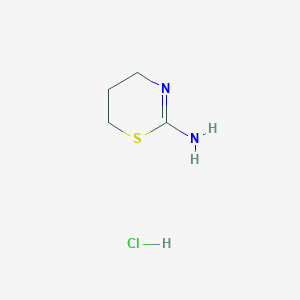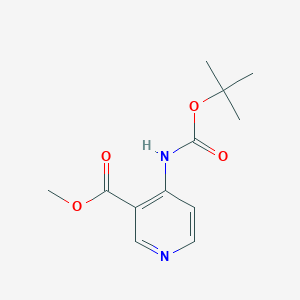
Ethyl 2-(4-aminophenoxy)propanoate
Descripción general
Descripción
Ethyl 2-(4-aminophenoxy)propanoate, also known as ethyl 2-(4-aminophenoxy)propionate, is an organic compound that belongs to the family of propanoate esters. It is useful in the production of pharmaceuticals and herbicides .
Synthesis Analysis
The synthesis of Ethyl 2-(4-aminophenoxy)propanoate involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions. This is followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis . The reaction is conducted with an anticipated conversion of from about 90% to about 99% with a selectivity of from about 90% to about 98% .Molecular Structure Analysis
The molecular formula of Ethyl 2-(4-aminophenoxy)propanoate is C11H15NO3. Its structure was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that it was crystallized in the triclinic crystal system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(4-aminophenoxy)propanoate include the reaction of a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis .Aplicaciones Científicas De Investigación
Synthesis of Colorless Polyimides
Ethyl 2-(4-aminophenoxy)propanoate can be used in the synthesis of colorless polyimides . These polyimides are derived from 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA) and aromatic dianhydride . They exhibit good thermal properties, with a 5% weight loss at a temperature range of 510-529 °C and a glass transition temperature above 290 °C . They also show good optical transparency, with a cut-off wavelength in the region of 296-358 nm and above 92-99% at 550 nm .
Development of Optoelectronic Components
The polyimides synthesized using Ethyl 2-(4-aminophenoxy)propanoate have found wide application in various optoelectronic components . These include plastic substrates, color filters, roll-up displays, and portable devices . The polyimides possess excellent thermal dimensional stability, adhesion to metal, chemical resistance, and low dielectric constant .
Synthesis of Dual Hypoglycemic Agents
Ethyl 2-(4-aminophenoxy)propanoate can be used as a building synthon for the synthesis of novel dual hypoglycemic agents . This compound is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .
X-ray Structure Analysis
The structure of Ethyl 2-(4-aminophenoxy)propanoate can be studied and approved by X-ray single crystal structure determination . The unit cell parameters and the crystal system can be determined using this method .
Hirshfeld Surface Analysis
The cooperative non-covalent interactions in Ethyl 2-(4-aminophenoxy)propanoate can be discussed with the aid of Hirshfeld surface analysis . The H…H, H…C, and O…H interactions have a major contribution in the molecular packing of this compound .
DFT Studies
Different quantum chemical parameters of Ethyl 2-(4-aminophenoxy)propanoate can be computed and discussed based on DFT calculations . The experimental UV/Vis spectra showed two bands at 299 and 234 nm, which were calculated using the TD-DFT method at 286 (f = 0.068) and 226 nm (f = 0.294), respectively .
Mecanismo De Acción
Target of Action
Ethyl 2-(4-aminophenoxy)propanoate is a precursor for dual GK and PPARγ activators . These targets play a crucial role in the regulation of glucose metabolism and insulin sensitivity, making them important for the treatment of diabetes .
Mode of Action
As a precursor to gk and pparγ activators, it is likely that it interacts with these targets to enhance their activity . This could result in improved glucose metabolism and insulin sensitivity .
Biochemical Pathways
The compound’s effect on the GK and PPARγ pathways could lead to downstream effects on glucose metabolism and insulin sensitivity . .
Result of Action
As a precursor to GK and PPARγ activators, it is likely that its action results in enhanced activity of these targets, potentially leading to improved glucose metabolism and insulin sensitivity .
Propiedades
IUPAC Name |
ethyl 2-(4-aminophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYVPVMGBZEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-aminophenoxy)propanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-[4-Bromophenyl]caprolactam](/img/structure/B3121140.png)




![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)

![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)
